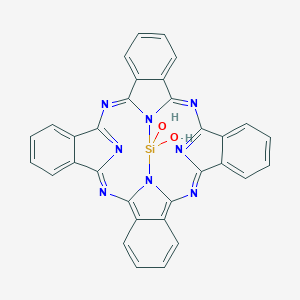

Silicon dihydroxyl phthalocyanine

Descripción general

Descripción

Silicon dihydroxyl phthalocyanine is a useful research compound. Its molecular formula is C32H18N8O2Si and its molecular weight is 574.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

Silicon dihydroxyl phthalocyanine [SiPc (OH)2] has been explored for its potential in Photodynamic Therapy (PDT), a treatment approach for cancer. A study by Mazzilli et al. (2020) reported the development of polyelectrolytic bovine serum albumin (BSA) nanoparticles containing [SiPc (OH)2] for controlled drug release in PDT. The encapsulated [SiPc(OH)2] maintained its photophysical properties and demonstrated improved efficiency in release and photocytotoxicity compared to the pure drug, indicating its potential as a biocompatible material for cancer treatment applications Mazzilli et al., 2020.

Synthesis and Characterization

The synthesis process of silicon phthalocyanine dihydroxide has been studied, revealing a method that significantly improves the reaction yield compared to traditional methods. This process involves converting dichloro (phthalocyanino) silicon to silicon phthalocyanine dihydroxide by adding the dichloro (phthalocyanino) -sulfuric acid solution into cold water. The method achieved a total product yield of 77%, demonstrating an efficient synthesis route Li Xiang-gao, 2004.

Organic Electronics and Photovoltaics

Silicon phthalocyanines have been identified as promising n-type semiconductors for organic electronics applications, including organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). Their low synthetic complexity, along with the ability to fine-tune chemical properties through axial group functionalization, makes them versatile for integration into electronic devices. Recent advances have shown their integration into OTFTs and OPVs, highlighting their potential in the field of organic electronics B. Lessard, 2021.

Silicon phthalocyanines have also been investigated for their application in OPVs, demonstrating significant potential as non-fullerene electron acceptors. Studies have shown improved device efficiency and stability under different environmental conditions, underscoring their viability for use in photovoltaic devices T. Grant et al., 2019.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Silicon Dihydroxyl Phthalocyanine (SiPc) is a type of phthalocyanine, a class of compounds that are structurally related to porphyrins

Mode of Action

The mode of action of SiPc is primarily based on its optical, chemical, and electronic properties . SiPc possesses two additional axial bonds, which reduce aggregation in solution and can be synthetically tailored This allows for modulation of its properties and interactions with its targets

Biochemical Pathways

Given its applications in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis , it can be inferred that SiPc may interact with various biochemical pathways related to these processes

Result of Action

Given its applications in various fields such as photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis , it can be inferred that SiPc may have diverse effects at the molecular and cellular level

Análisis Bioquímico

Biochemical Properties

Silicon Dihydroxyl Phthalocyanine has unique biochemical properties. It has been found to interact with various enzymes, proteins, and other biomolecules . The intense far-red absorption and emission features of this compound have made it distinct from the structurally related porphyrin analogues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

38,38-dihydroxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H18N8O2Si/c41-43(42)39-29-21-13-5-6-14-22(21)31(39)37-27-19-11-3-4-12-20(19)28(34-27)38-32-24-16-8-7-15-23(24)30(40(32)43)36-26-18-10-2-1-9-17(18)25(33-26)35-29/h1-16,41-42H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEIGECHKXPQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Si](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18N8O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399115 | |

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19333-15-4 | |

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon phthalocyanine dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.